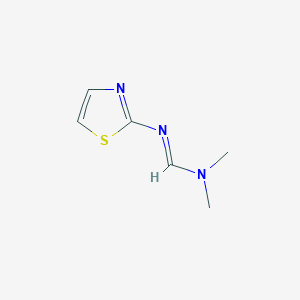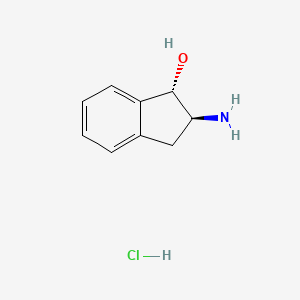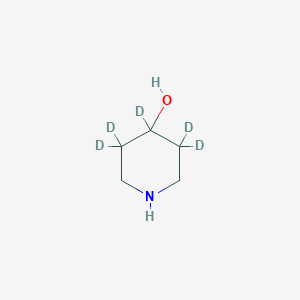
(4-Psoralen-8-yloxy)butanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Psoralen-8-yloxy)butanic acid, also known as psoralen butanoic acid, is a chemical compound that belongs to the class of psoralens. Psoralens are naturally occurring compounds that are found in several plants and have been used for medicinal purposes for centuries. (4-Psoralen-8-yloxy)butanic acid has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (4-Psoralen-8-yloxy)butanic acid is based on its ability to intercalate into DNA molecules and form covalent bonds with the DNA strands upon exposure to UV light. The covalent bonds formed between the compound and DNA molecules can cause DNA damage and cell death. The compound has been shown to have selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
(4-Psoralen-8-yloxy)butanic acid has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also cause DNA damage and inhibit DNA replication. Additionally, (4-Psoralen-8-yloxy)butanic acid has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Psoralen-8-yloxy)butanic acid has several advantages for lab experiments. It is a highly selective compound that can target cancer cells while sparing healthy cells. It is also a potent photosensitizer that can be used in photodynamic therapy. However, the compound has several limitations, including its potential toxicity and the need for UV light to activate its cytotoxic effects.
Orientations Futures
There are several future directions for the research and development of (4-Psoralen-8-yloxy)butanic acid. One direction is to optimize the synthesis method to obtain higher yields of the compound with improved purity. Another direction is to investigate the compound's potential applications in other areas of scientific research, such as DNA damage and repair mechanisms. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for (4-Psoralen-8-yloxy)butanic acid in cancer therapy. Finally, there is a need to investigate the potential side effects and toxicity of the compound to ensure its safety for clinical use.
Conclusion:
In conclusion, (4-Psoralen-8-yloxy)butanic acid is a promising compound with several potential applications in scientific research. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. However, further studies are needed to optimize the synthesis method, determine the optimal treatment regimen, and investigate the potential side effects and toxicity of the compound.
Méthodes De Synthèse
(4-Psoralen-8-yloxy)butanic acid can be synthesized by the reaction of (4-Psoralen-8-yloxy)butanic acid with butanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and requires several purification steps to obtain pure (4-Psoralen-8-yloxy)butanic acid. The synthesis method has been optimized to obtain high yields of the compound with excellent purity.
Applications De Recherche Scientifique
(4-Psoralen-8-yloxy)butanic acid has several potential applications in scientific research. It has been shown to have anti-cancer properties and can be used in the treatment of various types of cancer. The compound has also been used as a photosensitizer in photodynamic therapy, a treatment modality that uses light to activate drugs and destroy cancer cells. Additionally, (4-Psoralen-8-yloxy)butanic acid has been used in the study of DNA damage and repair mechanisms.
Propriétés
Numéro CAS |
133643-33-1 |
|---|---|
Formule moléculaire |
C15H12O6 |
Poids moléculaire |
288.25218 |
Synonymes |
(4-Psoralen-8-yloxy)butanic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



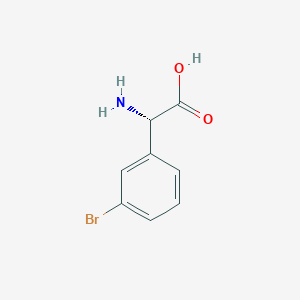
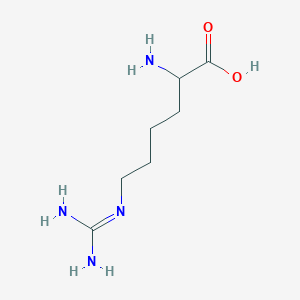
![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)
